3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Overview
Description
“3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine” is a complex organic compound that contains a pyrrolidine ring and a pyridine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyridine is a six-membered ring with one nitrogen atom . These structures are found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of various functional groups to the pyridine scaffold . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve the introduction of various functional groups to the pyridine scaffold . This can be achieved through a ring cleavage methodology reaction .Scientific Research Applications
Regioselective Synthesis
A study by Wang et al. (2015) developed a concise and efficient method for the synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines through regioselective aza-ene additions and cyclic–condensation reactions. This approach offers high regioselectivity and good yields, indicating potential applications in synthesizing complex molecules, including 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives (Wang et al., 2015).
Antimycobacterial Activity
Lv et al. (2017) reported on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides with significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This highlights the potential therapeutic applications of imidazo[4,5-b]pyridine derivatives in treating bacterial infections (Lv et al., 2017).
Catalytic Activity in Oxidation Reactions
Saddik et al. (2012) explored the catalytic activity of imidazolo[1,2-a]pyridine derivatives in the oxidation of catechol to o-quinone. This study suggests that imidazo[4,5-b]pyridine derivatives could be effective catalysts in oxidative reactions, which are crucial in various chemical and pharmaceutical processes (Saddik et al., 2012).
Synthesis of Heterocyclic Compounds
Research on the synthesis of cyanomethyl derivatives of imidazo[1,2-a]pyridine, as conducted by Kutrov et al. (2008), demonstrates the versatility of imidazo[4,5-b]pyridine derivatives in synthesizing novel heterocyclic compounds. These compounds have potential applications in developing new materials and pharmaceuticals (Kutrov et al., 2008).
Future Directions
The future directions in the research of “3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine” and similar compounds could involve the development of more robust methods for the selective introduction of multiple functional groups . This could lead to the synthesis of a wider range of bioactive molecules .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to interact with various targets, including the retinoic acid-related orphan receptor γ (rorγt), which is involved in autoimmune diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, potentially leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that heterocyclic scaffolds, such as the pyrrolidine ring, are widely used in drug discovery due to their ability to modify physicochemical parameters and obtain optimal adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the physicochemical properties of compounds can be influenced by environmental factors, which can in turn affect their biological activity .
properties
IUPAC Name |
3-ethyl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-16-11(9-5-7-13-8-9)15-10-4-3-6-14-12(10)16/h3-4,6,9,13H,2,5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBROZJIAHFAWJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1N=CC=C2)C3CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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